molecular formula C16H22N4O2 B2535052 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone CAS No. 1170532-60-1

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone

Cat. No.: B2535052
CAS No.: 1170532-60-1
M. Wt: 302.378
InChI Key: SVFSMQOZDMVHKP-UHFFFAOYSA-N
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Description

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-ethoxyethanone is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.378. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Derivatives : This compound is involved in the synthesis of novel 1,2,4-triazole derivatives, indicating a broad utility in creating compounds with potential antimicrobial activities (Bektaş et al., 2007). The synthesis process showcases its versatility in forming base structures for further pharmacological exploration.
  • Crystal Structure Elucidation : The crystal structure of a related compound, providing insights into its molecular conformation, has been detailed, highlighting the importance of structural analysis in understanding compound interactions (Faizi et al., 2016).

Antimicrobial and Anti-inflammatory Activities

  • Antimicrobial Potency : Various synthesized derivatives demonstrate antimicrobial properties, underscoring the potential of this compound in developing new antimicrobials (Ahmed et al., 2017). These findings suggest avenues for addressing antibiotic resistance issues.
  • Anti-inflammatory Properties : Certain derivatives have shown anti-inflammatory activity, offering a pathway for the development of novel anti-inflammatory agents (Patel et al., 2019). This indicates its potential use in treating conditions characterized by inflammation.

Pharmacological Applications

  • Antidiabetic Potential : Piperazine derivatives, including structures related to the query compound, have been identified as promising antidiabetic compounds, enhancing insulin secretion without alpha2 adrenoceptor blockage (Le Bihan et al., 1999).
  • Anticancer and Antiviral Activities : Synthesized imidazole derivatives exhibit potent anticancer and antiviral properties, suggesting the compound's role in developing therapeutic agents for cancer and viral infections (Al-Soud et al., 2021).

Future Directions

Benzimidazole derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the future research directions could involve exploring the potential applications of this compound in drug discovery and development.

Biochemical Analysis

Biochemical Properties

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that 1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-ethoxyethan-1-one may interact with various enzymes, proteins, and other biomolecules.

Cellular Effects

Some imidazole derivatives have been found to have high cytotoxic activities on cell lines such as HepG2, DLD-1, and MDA-MB-231 . This suggests that 1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-ethoxyethan-1-one may also influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Some imidazole derivatives are known to exert their antibacterial effect by inhibiting two type-II bacterial topoisomerase enzymes, DNA-gyrase and/or topoisomerase IV . This suggests that 1-{4-[(1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}-2-ethoxyethan-1-one may also exert its effects at the molecular level through similar mechanisms.

Properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-ethoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-2-22-12-16(21)20-9-7-19(8-10-20)11-15-17-13-5-3-4-6-14(13)18-15/h3-6H,2,7-12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVFSMQOZDMVHKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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